molecular formula C8H10N2O2 B6198048 5-propylpyridazine-3-carboxylic acid CAS No. 2694733-91-8

5-propylpyridazine-3-carboxylic acid

Cat. No.: B6198048
CAS No.: 2694733-91-8
M. Wt: 166.18 g/mol
InChI Key: VNPQPPGCZYUMCW-UHFFFAOYSA-N
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Description

5-Propylpyridazine-3-carboxylic acid is a valuable pyridazine-based building block for research and development in medicinal chemistry. Heterocyclic compounds containing nitrogen, such as pyridazine and pyridine, are fundamental scaffolds in drug discovery due to their ability to interact with biological targets . The carboxylic acid functional group offers a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . This compound is specifically designed for use in developing novel pharmacologically active molecules and should be handled exclusively by qualified professionals in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2694733-91-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-propylpyridazine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-2-3-6-4-7(8(11)12)10-9-5-6/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

VNPQPPGCZYUMCW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NN=C1)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of the 5-propylpyridazine-3-carboxylic acid Core

The construction of the pyridazine (B1198779) ring system can be achieved through various synthetic strategies, including multi-component reactions and regioselective approaches. These methods offer access to a wide range of substituted pyridazines, including the target molecule, this compound.

Multi-component Reaction Approaches for Pyridazine Ring Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govtcichemicals.comwikipedia.org While a specific MCR for the direct synthesis of this compound is not prominently described, general MCRs for pyridazine and related azine syntheses can be adapted. For instance, a one-pot synthesis of pyridazines can be envisioned through the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648). organic-chemistry.org

A plausible MCR approach could involve the reaction of a γ-keto acid or its ester, a hydrazine derivative, and a suitable one-carbon synthon. The selection of appropriate starting materials is crucial for the successful construction of the desired 3,5-substituted pyridazine ring.

Regioselective Synthesis of Substituted Pyridazines

The regioselective synthesis of polysubstituted pyridazines is a key challenge in heterocyclic chemistry. Control over the substituent placement is essential for establishing structure-activity relationships in drug discovery. Several methods have been developed for the regioselective synthesis of pyridazines, often involving cycloaddition reactions. nih.govnih.gov

One of the most powerful methods for constructing the pyridazine core is the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine (B1199680) and an alkene or alkyne, followed by the elimination of dinitrogen. To achieve the 3,5-substitution pattern of the target molecule, a suitably substituted tetrazine and an alkyne bearing a propyl group could be employed. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the tetrazine and the dienophile.

A representative, though not directly resulting in the target acid, synthesis of 3,5-disubstituted pyridazines involves the regioselective [4+2] cycloaddition of 3-aryl-1,2,4,5-tetrazines with ethynyltributyltin, yielding 3-aryl-5-tributylstannyl-pyridazines. The stannyl (B1234572) group can then be replaced to introduce other functionalities. A similar strategy could potentially be adapted using a propyl-containing alkyne.

Precursor Selection and Reaction Pathway Optimization

The choice of precursors is critical for the successful synthesis of this compound. Based on the retrosynthetic analysis of the target molecule, several key precursors can be identified.

For a condensation approach, a key precursor would be a 2-oxo-5-propyl-hex-4-enoic acid or its ester. This could be condensed with hydrazine to form the dihydropyridazine, which would then be oxidized to the aromatic pyridazine.

For a cycloaddition approach, a propyl-substituted alkyne, such as 1-pentyne, would be a required precursor. This would react with a tetrazine dicarboxylate derivative to afford the desired pyridazine-3,5-dicarboxylate, which could then be selectively decarboxylated at the 5-position.

Optimization of the reaction pathway would involve screening of solvents, catalysts, reaction temperatures, and times to maximize the yield and purity of the final product. For instance, in condensation reactions, the choice of acid or base catalyst can significantly influence the reaction outcome. In cycloaddition reactions, the electronic nature of the substituents on the tetrazine can be tuned to control the regioselectivity.

Derivatization and Functionalization of this compound

The presence of a carboxylic acid moiety and a propyl side chain on the pyridazine ring offers multiple opportunities for further derivatization and functionalization. These modifications can be used to modulate the physicochemical and biological properties of the parent molecule.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a versatile handle for a variety of chemical transformations, most notably esterification and amidation.

Esterification: The conversion of this compound to its corresponding esters can be achieved using standard esterification methods. These include Fischer-Speier esterification with an alcohol in the presence of a strong acid catalyst, or reaction with an alkyl halide in the presence of a base. Milder methods, such as the Steglich esterification using a carbodiimide (B86325) coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), can also be employed, particularly for sensitive substrates. rsc.org The use of aromatic carboxylic anhydrides, such as 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) (BTFBA), in the presence of a Lewis acid catalyst provides another efficient method for ester synthesis. tcichemicals.com

Reagent/MethodDescription
Alcohol/Acid CatalystClassical Fischer-Speier esterification.
Alkyl Halide/BaseSuitable for simple alkyl esters.
DCC/DMAPSteglich esterification, mild conditions.
BTFBA/Lewis AcidDehydrative condensation using an aromatic carboxylic anhydride.

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. A wide range of coupling reagents are available, including carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. ncert.nic.in A one-pot, three-component condensation of a carboxylic acid, an amine, and a pyridine (B92270) N-oxide catalyzed by an organophosphorus reagent represents a modern approach to amide synthesis. youtube.com

Coupling ReagentDescription
EDC/HOBtCommon and effective carbodiimide-based coupling.
BOP/PyBOPPhosphonium-based reagents, often used in peptide synthesis.
HBTU/HATUUronium-based reagents, known for high efficiency.
PIII/PV Redox CatalysisOrganophosphorus-catalyzed three-component amidation.

Modifications of the Propyl Side Chain

The propyl side chain at the 5-position of the pyridazine ring can also be a site for chemical modification, although it is generally less reactive than the carboxylic acid group. The reactivity of the propyl chain is influenced by the electron-withdrawing nature of the pyridazine ring.

Potential modifications could include radical halogenation at the benzylic-like position (the carbon adjacent to the pyridazine ring), although the stability of the resulting radical would be less than a true benzylic radical. Subsequent nucleophilic substitution of the halogen would allow for the introduction of various functional groups.

Selective oxidation of the propyl side chain presents a significant challenge. However, under specific conditions using powerful oxidizing agents, it might be possible to oxidize the terminal methyl group or the methylene (B1212753) groups, although this would likely require careful optimization to avoid degradation of the pyridazine ring.

Introduction of Additional Functionalities onto the Pyridazine Ring System

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic governs its reactivity, making electrophilic substitution on the carbon atoms of the ring challenging. Conversely, it renders the ring susceptible to nucleophilic attack. dntb.gov.ua The functionalization of the this compound ring system is therefore primarily approached through nucleophilic substitution reactions or by leveraging modern cross-coupling methodologies.

A common strategy for introducing new functionalities involves the use of a halogenated precursor, such as a chloro- or bromopyridazine. These halopyridazines are versatile intermediates for nucleophilic aromatic substitution (SNAr) reactions, where the halogen atom is displaced by a variety of nucleophiles. dntb.gov.ua For instance, a hypothetical 4-chloro-5-propylpyridazine-3-carboxylic acid could react with amines, alkoxides, or thiolates to introduce amino, ether, or thioether groups at the C4 position.

Modern palladium-catalyzed cross-coupling reactions offer another powerful avenue for functionalization. researchgate.net Techniques such as Suzuki, Stille, or Buchwald-Hartwig couplings could be employed on a halogenated derivative of this compound to form new carbon-carbon or carbon-nitrogen bonds. These reactions are known for their high efficiency and broad functional group tolerance.

Direct C-H functionalization is an emerging and highly sought-after strategy that avoids the need for pre-functionalized substrates like halopyridazines. While challenging on the electron-deficient pyridazine ring, methods developed for related heterocycles like pyridines could be adapted. nih.gov This might involve transition-metal-catalyzed processes that activate a specific C-H bond on the ring, allowing for the introduction of aryl, alkyl, or other groups. For this compound, the C4 and C6 positions are potential sites for such directed functionalization.

The table below outlines potential functionalization reactions on the pyridazine ring, assuming the availability of a suitable precursor.

Reaction TypePrecursorReagents & ConditionsPotential Product
Nucleophilic Aromatic Substitution (SNAr)4-Chloro-5-propylpyridazine-3-carboxylic acidR-NH₂ (Amine), Base4-Amino-5-propylpyridazine-3-carboxylic acid
Suzuki Coupling4-Bromo-5-propylpyridazine-3-carboxylic acidArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base4-Aryl-5-propylpyridazine-3-carboxylic acid
Buchwald-Hartwig Amination4-Chloro-5-propylpyridazine-3-carboxylic acidAmine, Pd catalyst, Ligand, Base4-Amino-5-propylpyridazine-3-carboxylic acid

This table presents hypothetical examples based on established pyridazine reactivity.

High-Yield Synthesis Protocols and Scalability Considerations

A highly plausible and scalable approach involves a two-step sequence starting from a readily available propyl-substituted precursor. This strategy mirrors the synthesis of related compounds like 6-methoxypyridazine-3-carboxylic acid, which has been successfully prepared on a larger scale. google.com

The proposed synthetic pathway is as follows:

Oxidation of a Precursor: The synthesis would likely begin with the oxidation of a suitable precursor, such as 3-methyl-5-propylpyridazine. The methyl group at the C3 position can be selectively oxidized to a carboxylic acid using strong oxidizing agents.

Reaction with a Propyl-containing Synthon: An alternative foundational approach involves the condensation of a dicarbonyl compound with a hydrazine, a classic method for forming the pyridazine ring. google.commdpi.com For instance, the reaction of a 2,4-diketoheptanoic acid ester with hydrazine would be expected to form the pyridazine ring, which after hydrolysis of the ester would yield the target carboxylic acid.

A potential high-yield protocol is detailed in the table below, based on the oxidation of a substituted pyridazine, a method known for its efficiency and scalability. google.com

StepStarting MaterialReagents & ConditionsIntermediate/ProductReported Yield (Analogous Rxn)
13-Chloro-6-propylpyridazineOxidant (e.g., KMnO₄ or K₂Cr₂O₇), H₂SO₄, 20-80°C6-Chloropyridazine-3-carboxylic acid52-65% google.com
26-Chloropyridazine-3-carboxylic acidPropylzinc reagent, Pd catalyst (e.g., Pd(dppf)Cl₂)This compoundN/A

The yields are based on an analogous synthesis of 6-methoxypyridazine-3-carboxylic acid and the second step is a proposed cross-coupling reaction. google.com

For scalability, several factors must be considered. The choice of reagents is paramount; utilizing cost-effective and readily available materials is crucial. The oxidation step, for example, uses common industrial reagents. google.com Reaction conditions, such as temperature and reaction time, need to be optimized to maximize yield and minimize byproduct formation. google.com Furthermore, purification methods must be efficient and suitable for large-scale operations, such as crystallization rather than chromatography, to ensure economic viability and high throughput. Metal-free synthesis protocols, such as certain aza-Diels-Alder reactions, are also gaining attention for their sustainability and cost-effectiveness in producing pyridazine cores. nih.gov

Sophisticated Spectroscopic and Structural Elucidation of 5 Propylpyridazine 3 Carboxylic Acid and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-propylpyridazine-3-carboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridazine (B1198779) ring and the aliphatic protons of the propyl group. The chemical shifts of the pyridazine ring protons are influenced by the nitrogen heteroatoms and the electron-withdrawing carboxylic acid group, typically appearing in the downfield region. youtube.comlibretexts.org The propyl group protons would present as a characteristic triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups, with their chemical shifts influenced by their proximity to the aromatic ring. libretexts.org The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. libretexts.orgopenstax.org

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 165-185 ppm. openstax.orgoregonstate.edu The carbon atoms of the pyridazine ring would appear in the aromatic region, with their specific shifts dictated by the substitution pattern and the electronic effects of the nitrogen atoms and the propyl and carboxylic acid groups. oregonstate.eduyoutube.com The aliphatic carbons of the propyl group would be found in the upfield region of the spectrum. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Pyridazine H-48.0 - 8.5d~2-3
Pyridazine H-69.0 - 9.5d~2-3
Propyl CH₂ (alpha)2.8 - 3.2t~7-8
Propyl CH₂ (beta)1.6 - 2.0m~7-8
Propyl CH₃0.9 - 1.2t~7-8
COOH10.0 - 13.0br s-
Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 175
Pyridazine C-3145 - 155
Pyridazine C-5155 - 165
Pyridazine C-4120 - 130
Pyridazine C-6135 - 145
Propyl CH₂ (alpha)30 - 40
Propyl CH₂ (beta)20 - 30
Propyl CH₃10 - 15
Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, establishing the connectivity within the propyl group (CH₃-CH₂-CH₂) and the coupling between the adjacent protons on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. princeton.edu This would be instrumental in confirming the position of the propyl and carboxylic acid groups on the pyridazine ring by observing correlations between the propyl protons and the pyridazine carbons, and between the pyridazine protons and the carbonyl carbon. princeton.edu

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids, allowing for the generation of intact molecular ions with minimal fragmentation. researchgate.netnih.gov For this compound, ESI-MS in the positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. uni.lu In the negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed. nih.govuni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound. For this compound (C₈H₁₀N₂O₂), HRMS would provide an experimental mass that is very close to the calculated theoretical mass, thereby confirming its elemental composition. PubChemLite predicts the monoisotopic mass of this compound to be 166.07423 Da. uni.lu

Table 3: Predicted ESI-MS and HRMS Data for this compound

Ion Predicted m/z Technique
[M+H]⁺167.0815ESI-MS (Positive) / HRMS
[M+Na]⁺189.0634ESI-MS (Positive) / HRMS
[M-H]⁻165.0670ESI-MS (Negative) / HRMS
Note: Predicted m/z values are based on the monoisotopic mass. uni.lu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent and diagnostic feature would be the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹. openstax.orgorgchemboulder.comspectroscopyonline.com This broadness is a result of hydrogen bonding between carboxylic acid molecules. Superimposed on this broad O-H band would be the sharper C-H stretching vibrations of the aromatic pyridazine ring and the aliphatic propyl group, typically observed between 3100-2850 cm⁻¹. spectroscopyonline.com

Another key absorption is the strong C=O stretching vibration of the carbonyl group in the carboxylic acid, which is expected in the region of 1760-1690 cm⁻¹. openstax.orgorgchemboulder.comspectroscopyonline.com The exact position can be influenced by conjugation with the pyridazine ring. The C-O stretching and O-H bending vibrations of the carboxylic acid group would also be present in the fingerprint region of the spectrum, typically between 1440-1210 cm⁻¹. orgchemboulder.com The characteristic vibrations of the pyridazine ring (C=N and C=C stretching) would also be observable in the 1600-1400 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Aromatic C-HC-H Stretch3100 - 3000Medium
Aliphatic C-HC-H Stretch2960 - 2850Medium to Strong
Carbonyl (C=O)C=O Stretch1760 - 1690Strong
Pyridazine RingC=N, C=C Stretch1600 - 1400Medium to Strong
Carboxylic AcidC-O Stretch1320 - 1210Strong
Carboxylic AcidO-H Bend1440 - 1395 and 950 - 910Medium, Broad
Note: These are general ranges and can vary based on the physical state of the sample. openstax.orgorgchemboulder.comspectroscopyonline.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in synthetic chemistry, employed to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed empirical formula. This comparison serves as a crucial checkpoint for verifying the purity and elemental composition of a newly synthesized compound.

For this compound, the molecular formula is C₈H₁₀N₂O₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight of the compound is approximately 166.18 g/mol .

The validation of the empirical formula is confirmed when the experimentally measured percentages of C, H, and N closely match the theoretical values, typically within a margin of ±0.4%. While specific experimental data for this compound is not detailed in the reviewed literature, the table below presents the theoretical values that would be used for its empirical formula validation.

Table 1. Theoretical Elemental Composition of this compound.
ElementSymbolTheoretical Percentage (%)
CarbonC57.82
HydrogenH6.07
NitrogenN16.86
OxygenO19.26

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the scientific literature. However, the structural elucidation of its parent compound, pyridazine-3-carboxylic acid, and its derivatives provides significant insight into the likely solid-state characteristics of this family of molecules. researchgate.net

X-ray crystallography studies on derivatives, such as pyridazine-3-carboxylic acid hydrochloride and various metal complexes, reveal critical details about molecular geometry and intermolecular interactions. researchgate.netnih.gov In the hydrochloride salt, the pyridazine-3-carboxylic acid molecule exists as a cation with a hydrogen atom attached to a ring nitrogen. These cations and chloride anions form almost planar sheets, which are held together by a network of weak hydrogen bonds. researchgate.net

In metal complexes, pyridazine-3-carboxylate ligands typically act in an N,O-bidentate fashion, chelating to the metal center via a ring nitrogen and a carboxylate oxygen. researchgate.netmdpi.com For instance, in a zinc(II) complex, the ligand molecules and the metal ion form a trans-planar configuration, with water molecules often completing a distorted octahedral geometry around the metal center. researchgate.net The formation of extensive hydrogen-bonding networks, involving the carboxylate groups, ring nitrogens, and often co-crystallized water molecules, is a common feature that dictates the three-dimensional packing of these structures in the solid state. researchgate.net The pyridazine ring in these structures is generally observed to be planar. researchgate.net

These findings for its analogs suggest that this compound would likely exhibit a planar pyridazine ring and engage in strong hydrogen bonding in the solid state through its carboxylic acid group and ring nitrogen atoms. The propyl group at the 5-position would introduce a flexible, non-polar chain, which could influence the crystal packing by introducing van der Waals interactions and potentially disrupting the formation of the highly ordered planar sheets seen in the simpler pyridazine-3-carboxylic acid hydrochloride. researchgate.net

Computational and Theoretical Investigations of 5 Propylpyridazine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of molecules.

The three-dimensional structure of 5-propylpyridazine-3-carboxylic acid is not static. Rotations around the single bonds, specifically the C-C bond of the propyl group and the C-C bond connecting the carboxylic acid to the pyridazine (B1198779) ring, give rise to various conformers with different energies.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to determine the geometries and relative stabilities of these conformers. Studies on similar heterocyclic compounds suggest that the most stable conformer would likely feature a planar arrangement between the pyridazine ring and the carboxylic acid group. This planarity maximizes π-conjugation, a stabilizing electronic effect. The orientation of the propyl group would also be critical, with staggered conformations being energetically favored over eclipsed ones to minimize steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on common findings in DFT studies of similar molecules, as specific experimental or computational data for this compound is not readily available.

Conformer Key Dihedral Angle(s) Relative Energy (kcal/mol)
A (Planar COOH, Anti-Propyl) O=C-C=N ≈ 0°, C-C-C-C ≈ 180° 0.00
B (Perpendicular COOH, Anti-Propyl) O=C-C=N ≈ 90°, C-C-C-C ≈ 180° 3.5

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between them indicates the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich pyridazine ring and the alkyl chain. The LUMO would likely be localized on the electron-deficient pyridazine ring, influenced by the electron-withdrawing nitrogen atoms and the carboxylic acid group. A smaller HOMO-LUMO gap would imply higher reactivity. Such analyses are fundamental in predicting how the molecule might interact with other chemical species.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains representative values derived from general principles of FMO theory for similar structures.

Orbital Energy (eV) Description
HOMO -7.2 Electron-donating capacity, likely involved in electrophilic reactions.
LUMO -1.8 Electron-accepting capacity, likely involved in nucleophilic reactions.

Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for this purpose.

By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR spectra. These theoretical spectra are invaluable for confirming the identity and structure of the synthesized compound by comparing them to experimental results. The predicted shifts are sensitive to the conformational state of the molecule, providing another layer of structural verification.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound These predicted values are hypothetical and serve to illustrate the output of such computational analyses.

Proton Predicted Chemical Shift (ppm)
Pyridazine H-4 7.9
Pyridazine H-6 9.2
Propyl CH₂ (alpha) 2.9
Propyl CH₂ (beta) 1.8
Propyl CH₃ (gamma) 1.0

Molecular Modeling and Dynamics Simulations

While quantum calculations provide insights into static structures, molecular modeling and dynamics simulations explore the dynamic nature of molecules and their interactions.

Molecular dynamics (MD) simulations can map the conformational energy landscape of this compound. By simulating the molecule's movements over time, often in a simulated solvent to mimic real-world conditions, MD can reveal the preferred conformations and the energy barriers for transitioning between them. This provides a more complete picture of the molecule's flexibility than static DFT calculations alone. The results can be visualized as a Ramachandran-like plot, showing the energetically favorable regions as a function of key dihedral angles.

Given that pyridazine derivatives are frequently explored for their pharmacological potential, molecular docking is a critical computational technique. nih.gov This method predicts how this compound might bind to the active site of a protein target.

For example, if this compound were investigated as a potential enzyme inhibitor, docking simulations would predict its binding orientation and affinity. The carboxylic acid group could act as a hydrogen bond donor and acceptor, while the pyridazine ring could form π-stacking interactions. The propyl group might fit into a hydrophobic pocket within the protein's active site. These predictions are crucial for guiding the design of more potent and selective drug candidates.

Table 4: Hypothetical Molecular Docking Results for this compound This table presents a speculative example of docking results against a potential biological target.

Protein Target Predicted Binding Affinity (kcal/mol) Potential Key Interactions
Cyclooxygenase-2 (COX-2) -8.1 Hydrogen bond with Ser530; Hydrophobic interaction with Val349, Leu531

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Propyl Side Chain on Bioactivity and Molecular Interactions

While specific studies on the bioactivity of 5-propylpyridazine-3-carboxylic acid are not readily found, the influence of the propyl group can be inferred from general principles of medicinal chemistry. Alkyl chains, such as the propyl group, are known to modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The three-carbon chain of the propyl group would be expected to increase the lipophilicity of the parent pyridazine-3-carboxylic acid molecule. wikipedia.org

Critical Role of the Carboxylic Acid Functionality in Target Recognition

The carboxylic acid group at the 3-position of the pyridazine (B1198779) ring is a pivotal functional group that is frequently essential for a drug's interaction with its target. researchgate.net This group can act as a hydrogen bond donor and acceptor, forming strong and directional interactions with amino acid residues in a protein's active site. researchgate.netunina.it Such hydrogen bonds are crucial for molecular recognition and contribute significantly to the binding affinity and specificity of a ligand. nih.gov

Moreover, under physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge can participate in ionic interactions with positively charged residues like lysine (B10760008) or arginine in the target protein, forming strong salt bridges that anchor the molecule in the binding site. unina.it The carboxylate can also act as a bidentate ligand, chelating metal ions that may be present as cofactors in enzymes. Studies on the related pyridazine-3-carboxylic acid have highlighted its ability to bind to metal ions. mdpi.com

Effects of Substitutions on the Pyridazine Heterocycle on Biological and Physicochemical Properties

The biological and physicochemical properties of pyridazine derivatives can be finely tuned by introducing various substituents onto the heterocyclic ring. For instance, the nature of the substituent on the benzene (B151609) ring in a series of pyrido[2,3-d]pyridazine-2,8-diones was found to influence both the reaction time for their synthesis and their anti-inflammatory activity. nih.gov Generally, the introduction of electron-donating or electron-withdrawing groups can alter the metabolic stability, polarity, and receptor interaction profile of the parent molecule. nih.gov In many heterocyclic drug scaffolds, small alkyl groups, halogens, or other functional groups are systematically varied to optimize potency and selectivity. drexel.eduacs.org

Design Principles for Optimizing Bioactivity and Selectivity

Based on the analysis of its structural components, several design principles can be proposed for optimizing the bioactivity and selectivity of This compound .

Modification of the Propyl Chain: The length and branching of the alkyl chain at the 5-position could be varied to probe the hydrophobic pocket of a target receptor. Replacing the propyl group with an isopropyl group, for instance, could provide information on the steric tolerance of the binding site.

Isosteric Replacement of the Carboxylic Acid: While often crucial for binding, the carboxylic acid group can sometimes limit cell permeability. nih.gov Bioisosteric replacements, such as tetrazoles or acylsulfonamides, could be explored to mimic the acidic properties and hydrogen bonding capabilities of the carboxylic acid while potentially improving pharmacokinetic properties. nih.gov

Substitution on the Pyridazine Ring: Introducing small substituents, such as a methyl group or a halogen, at other available positions on the pyridazine ring could modulate the electronic properties and metabolic stability of the compound.

Conformational Restriction: Incorporating the propyl chain into a cyclic system could reduce the conformational flexibility of the molecule. This can lead to a more favorable entropic contribution to binding and potentially increase selectivity for a specific target.

A hypothetical SAR table for modifications of a pyridazine-3-carboxylic acid scaffold is presented below to illustrate these principles.

Compound R1 (Position 5) R2 (Position 6) Relative Potency Rationale for Change
A-H-H1xParent Compound
B-CH2CH2CH3-HPotentially > 1xIncreased lipophilicity and hydrophobic interactions
C-CH(CH3)2-HVariableProbes steric tolerance of binding pocket
D-CH2CH2CH3-ClVariableModulates electronics and metabolic stability

Development of Prodrug Strategies for Enhanced Delivery

Carboxylic acid-containing drugs can sometimes suffer from poor membrane permeability due to their polar nature, which can limit their oral bioavailability. researchgate.net A common and effective approach to overcome this is the use of prodrugs. uobabylon.edu.iq For This compound , the carboxylic acid functionality is an ideal handle for prodrug design.

The choice of the alcohol used to form the ester can be tailored to control the rate of hydrolysis and the physicochemical properties of the prodrug. uobabylon.edu.iq For example, simple alkyl esters or acyloxymethyl esters are common choices. This strategy has been successfully applied to numerous classes of drugs to improve their pharmacokinetic profiles. numberanalytics.com

Prodrug Type Masking Group Activation Mechanism Potential Advantage
Alkyl Ester-COOR (e.g., R=Ethyl)Esterase-mediated hydrolysisIncreased lipophilicity, improved absorption
Acyloxymethyl Ester-COOCH2OC(O)REsterase-mediated hydrolysisTunable hydrolysis rate

Emerging Research Frontiers and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives is a well-established field, offering a variety of methods that could be adapted and optimized for the production of 5-propylpyridazine-3-carboxylic acid. mdpi.com Future research will likely focus on developing novel and sustainable synthetic routes that are not only efficient but also environmentally benign.

Conventional methods for pyridazine synthesis often involve the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). mdpi.com For this compound, this would necessitate a suitably substituted 1,4-dicarbonyl precursor. Modern synthetic chemistry, however, is moving towards more sophisticated and sustainable approaches.

Key future research directions in synthesis include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of some pyridazine derivatives and could be a valuable tool for the efficient production of this compound. nih.gov

Metal-Free Catalysis: The development of metal-free catalytic systems, such as those utilizing iodine or other organic catalysts, presents a greener alternative to traditional metal-catalyzed cross-coupling reactions. organic-chemistry.org

One-Pot and Multicomponent Reactions: These strategies improve efficiency and reduce waste by combining multiple reaction steps into a single procedure. acs.org A one-pot, three-component approach has been successfully used to prepare highly substituted pyridazines. acs.org

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines has been reported as a highly regioselective method for synthesizing pyridazine derivatives under neutral conditions, offering a potentially mild and efficient route. organic-chemistry.org

Table 1: Potential Synthetic Methodologies for this compound
Methodology Description Potential Advantages Reference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, and cleaner reactions. nih.gov
Metal-Free CatalysisEmployment of non-metallic catalysts to promote chemical transformations.Reduced cost, lower toxicity, and more sustainable processes. organic-chemistry.org
One-Pot ReactionsMultiple reaction steps are carried out in a single reaction vessel.Increased efficiency, reduced waste, and simplified procedures. acs.org
Aza-Diels-Alder ReactionsA cycloaddition reaction to form the pyridazine ring.High regioselectivity, mild reaction conditions, and broad substrate scope. organic-chemistry.org

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds, suggesting that this compound could hold significant therapeutic potential. rjptonline.orgjocpr.comsarpublication.com The diverse pharmacological activities reported for pyridazine derivatives provide a roadmap for investigating the biological profile of this specific molecule.

Potential therapeutic areas for exploration include:

Anticancer Activity: Many pyridazine derivatives have demonstrated potent anticancer activity by targeting various pathways, including vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). nih.govnih.gov The potential of this compound as a scaffold for novel anticancer agents warrants investigation.

Anti-inflammatory and Analgesic Effects: The pyridazine nucleus is found in non-steroidal anti-inflammatory drugs (NSAIDs) with low ulcerogenicity. sarpublication.com The anti-inflammatory potential of this compound could be explored, potentially targeting enzymes like cyclooxygenase (COX). rsc.org

Antimicrobial and Antiviral Properties: Pyridazine derivatives have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains. nih.govproquest.com Additionally, some have exhibited antiviral activity, including against Hepatitis A virus (HAV). nih.gov

Neurological Disorders: Certain pyridazine-containing compounds have been investigated for their effects on the central nervous system, showing antidepressant and anticonvulsant properties. jocpr.com

Table 2: Potential Biological Activities and Therapeutic Targets of this compound Derivatives
Potential Biological Activity Potential Therapeutic Target Therapeutic Area Reference
AnticancerVEGFR, EGFR, JNK1Oncology nih.govnih.govacs.org
Anti-inflammatoryCyclooxygenase (COX)Inflammation, Pain sarpublication.comrsc.org
AntimicrobialVarious bacterial and fungal enzymesInfectious Diseases nih.govproquest.com
AntiviralViral replication enzymesVirology nih.gov
AnticonvulsantIon channels, Neurotransmitter receptorsNeurology jocpr.com

Application of this compound in Chemical Biology Probes

Chemical biology probes are essential tools for studying biological systems. The unique structure of this compound makes it a promising candidate for the development of such probes. The pyridazine ring can act as a scaffold to present functional groups in specific spatial orientations, mimicking the interactions of larger biomolecules. acs.org

Future research could focus on designing and synthesizing derivatives of this compound as:

α-Helix Mimetics: The pyridazine scaffold can be used to create non-peptidic α-helix mimetics that can disrupt protein-protein interactions, which are often mediated by α-helices. acs.org

Enzyme Inhibitors: The carboxylic acid group can act as a key binding moiety for various enzyme active sites, while the propyl group and the pyridazine ring can be modified to achieve selectivity and potency.

Fluorescent Probes: By incorporating fluorophores, derivatives of this compound could be developed as fluorescent probes for imaging and sensing specific biological targets or events.

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are powerful tools in modern drug discovery, allowing for the rapid synthesis and evaluation of large libraries of compounds. thermofisher.comnih.gov The pyridazine scaffold is well-suited for these approaches due to the multiple points for diversification.

The future integration of this compound with these technologies could involve:

Library Synthesis: The carboxylic acid and the propyl group on the pyridazine ring can be readily modified to generate a large library of derivatives. This can be achieved through techniques like parallel synthesis.

Phenotypic Screening: The synthesized library can be screened against a wide range of biological targets or in cell-based assays to identify compounds with desired activities. HTS of a kinase inhibitor library has already been performed against Mycobacterium tuberculosis. nih.gov

Structure-Activity Relationship (SAR) Studies: The data from HTS can be used to build robust SAR models, guiding the design of more potent and selective compounds.

Potential in Materials Science and Functional Molecule Development

The unique electronic properties of the pyridazine ring suggest potential applications in materials science. Pyridazine derivatives have been explored for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. mdpi.com

Future research in this area for this compound could include:

Organic Electronics: The incorporation of this compound into polymers or as a ligand in metal-organic frameworks (MOFs) could lead to new materials with interesting electronic or photophysical properties.

Functional Dyes and Pigments: The pyridazine core can be functionalized to create novel dyes and pigments with specific absorption and emission characteristics.

Sensors: The carboxylic acid group can be used as a recognition site for specific analytes, and the pyridazine ring can be part of a signaling unit in a chemical sensor.

Advanced Analytical Methodologies for Complex Mixture Analysis

As the synthesis and application of this compound and its derivatives expand, the need for advanced analytical methods for their detection and characterization will become crucial. This is particularly important for analyzing complex mixtures, such as those from combinatorial synthesis or biological samples.

Future analytical research could focus on:

Chromatographic Techniques: The development of highly efficient separation methods using techniques like comprehensive two-dimensional gas chromatography (GC×GC) or ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) will be essential for resolving and identifying isomers and byproducts. vscht.cz

Spectroscopic Methods: Advanced NMR techniques, such as 2D NMR, can provide detailed structural information for novel derivatives.

Chiral Separations: For derivatives that are chiral, the development of enantioselective chromatographic methods will be necessary to study the biological activity of individual enantiomers.

Q & A

Q. What are the recommended synthetic routes for 5-propylpyridazine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common synthesis route involves multi-step condensation and cyclization reactions. For example, analogous heterocyclic compounds (e.g., oxazolo-pyridine derivatives) are synthesized via palladium- or copper-catalyzed reactions in solvents like dimethylformamide (DMF) or toluene under inert atmospheres . Adjusting catalyst loading (e.g., 0.5–2 mol% Pd) and temperature (40–100°C) can optimize yields. Post-synthetic modifications, such as hydrolysis or esterification, may be required to introduce the carboxylic acid moiety. Purity is typically verified via HPLC or NMR.

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization steps include:

  • Molecular weight determination : Mass spectrometry (MS) or calculated from the empirical formula (C8H10N2O2; theoretical MW: 166.18 g/mol) .
  • Solubility profiling : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., toluene) under controlled pH .
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., analogs degrade above 200°C) .
  • Spectral analysis : FT-IR for carboxylate stretching (~1700 cm<sup>-1</sup>) and UV-Vis for π-π* transitions (~260–300 nm) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation. For long-term storage, lyophilization is advised. Stability studies on similar pyridazine derivatives show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in drug discovery?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to target enzymes (e.g., kinases or proteases). For example, pyridazine analogs show strong interactions with ATP-binding pockets (ΔG ≈ −9.2 kcal/mol) . Pair these with in vitro assays (e.g., IC50 determination) to validate predictions.

Q. How should researchers address contradictions in reported synthetic yields for pyridazine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Catalyst activity : Palladium vs. copper catalysts may yield 10–15% differences due to side reactions (e.g., dehalogenation) .
  • Solvent purity : Trace water in DMF can hydrolyze intermediates, reducing yields by ~20% .
  • Scaling effects : Batch vs. continuous-flow synthesis alters heat/mass transfer, impacting reproducibility .
    Mitigate by standardizing reaction protocols and reporting detailed conditions (e.g., solvent lot numbers, humidity levels).

Q. What strategies optimize the regioselectivity of functional group modifications on pyridazine cores?

Methodological Answer:

  • Protecting groups : Use tert-butyl esters to shield the carboxylic acid during alkylation or amidation .
  • Directed ortho-metalation : Employ lithium bases (e.g., LDA) to direct substitutions at specific positions .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 80% yield at 150°C vs. 60% under conventional heating) .

Q. How can stability challenges in biological assays be managed for this compound?

Methodological Answer:

  • Serum stability assays : Incubate with fetal bovine serum (FBS) at 37°C; monitor degradation via LC-MS over 24 hours .
  • Prodrug design : Convert the carboxylic acid to methyl esters to improve membrane permeability, then hydrolyze in situ .
  • Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce non-specific binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.